molecular formula C16H23NO2 B172738 Ethyl 1-benzyl-2-piperidineacetate CAS No. 122059-35-2

Ethyl 1-benzyl-2-piperidineacetate

Cat. No.: B172738
CAS No.: 122059-35-2
M. Wt: 261.36 g/mol
InChI Key: TUKGCVNJUUPUEN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-piperidineacetate is a synthetic compound belonging to the class of piperidine derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-2-piperidineacetate can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperidine with ethyl chloroacetate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through techniques like distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-piperidineacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-benzyl-2-piperidineacetate is synthesized through various methods involving piperidine derivatives. The compound can be prepared by esterification reactions, where piperidine is reacted with benzyl acetate and acetic acid derivatives. The chemical structure allows for modifications that can enhance its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives of piperidine have been evaluated for their cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The compound's structure allows it to interact with biological targets effectively, leading to significant inhibition of cell proliferation in specific cancer types .

Neuropharmacological Effects

The piperidine structure is known for its neuropharmacological properties. This compound and its derivatives have shown potential as analgesics and anxiolytics in preclinical studies. These effects are attributed to their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for developing new medications targeting conditions such as:

  • Cancer : Compounds derived from this compound have been investigated for their anticancer properties, particularly against leukemia subtypes resistant to conventional therapies .
  • Neurological Disorders : Due to its neuroactive properties, this compound is being researched for potential applications in treating depression and anxiety disorders.

Case Studies

Several case studies have documented the efficacy of this compound-related compounds:

  • Case Study 1 : A study on the antiproliferative effects of piperidine derivatives showed that specific substitutions on the benzyl group significantly enhanced cytotoxicity against leukemia cell lines while sparing normal cells .
  • Case Study 2 : Research into the neuropharmacological effects indicated that certain derivatives exhibited anxiolytic effects comparable to established medications, suggesting a promising avenue for further development in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTargeted Conditions
AntiproliferativeHigh against leukemiaVarious cancer cell lines
NeuropharmacologicalAnxiolytic propertiesAnxiety and depression
AnalgesicModeratePain management

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-piperidineacetate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including analgesia and sedation .

Comparison with Similar Compounds

Ethyl 1-benzyl-2-piperidineacetate can be compared with other piperidine derivatives, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.

    1-Benzyl-2-piperidone: Lacks the ester group and has a ketone functional group instead.

    1-Benzyl-2-piperidinecarboxylic acid: Contains a carboxylic acid group instead of an ester

Biological Activity

Ethyl 1-benzyl-2-piperidineacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with ethyl acetoacetate followed by cyclization. The general synthetic route can be summarized as follows:

  • Formation of Benzylpiperidine : Benzylamine reacts with ethyl acetoacetate in the presence of a suitable catalyst.
  • Cyclization : The intermediate undergoes cyclization to form the piperidine ring.
  • Acetate Formation : The final step involves esterification to yield this compound.

Pharmacological Properties

This compound has been studied for its potential effects on various biological systems. Key findings include:

  • Dopamine Reuptake Inhibition : Similar compounds in the piperidine class have been shown to act as potent and selective dopamine reuptake inhibitors. This suggests that this compound may exhibit similar properties, potentially impacting conditions like depression and addiction .
  • Antiviral Activity : Some derivatives of piperidine compounds have demonstrated antiviral properties, particularly against viruses such as coxsackievirus B and Ebola virus. While specific data on this compound is limited, its structural similarity to active compounds indicates potential antiviral activity .
  • Cholinesterase Inhibition : Compounds with similar structures have been noted for their ability to inhibit cholinesterases, which are critical in neurotransmission. This could imply that this compound may also possess such inhibitory effects, contributing to neuropharmacological applications .

Case Studies

A review of existing literature highlights several case studies exploring the biological activity of related compounds:

  • Dopamine Transporter Studies : Research involving piperidine analogs has shown that modifications can significantly enhance selectivity and potency at the dopamine transporter (DAT). This compound could be evaluated similarly to determine its efficacy as a DAT inhibitor .
  • Antiviral Efficacy : A study on structurally related sulfonamide compounds indicated promising antiviral activities against various pathogens. Such findings could guide future research into the antiviral potential of this compound .

Table 1: Comparative Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundDopamine Reuptake InhibitionTBD
Piperidine Derivative AAntiviral (Ebola)22.0 ± 2.6
Piperidine Derivative BCholinesterase InhibitionTBD

Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGCVNJUUPUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447358
Record name ethyl 1-benzyl-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122059-35-2
Record name ethyl 1-benzyl-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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